molecular formula C14H26N2O B1489097 (3-Aminopyrrolidin-1-yl)(4-isopropylcyclohexyl)methanone CAS No. 2098066-93-2

(3-Aminopyrrolidin-1-yl)(4-isopropylcyclohexyl)methanone

Cat. No.: B1489097
CAS No.: 2098066-93-2
M. Wt: 238.37 g/mol
InChI Key: UIWAOGKLVAQCPQ-UHFFFAOYSA-N
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Description

(3-Aminopyrrolidin-1-yl)(4-isopropylcyclohexyl)methanone (CAS 2098066-93-2) is a synthetic organic compound with the molecular formula C14H26N2O and a molecular weight of 238.37 g/mol. This chemical features a pyrrolidine ring, a structural motif of significant interest in medicinal chemistry and neuroscience research. Compounds containing a pyrrolidine group, particularly those with specific substitutions, are extensively studied for their interactions with monoamine transporters in the brain . These transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical targets for understanding stimulant drugs and developing new pharmacological tools . Research indicates that synthetic cathinones with a pyrrolidine moiety can act as potent uptake inhibitors at DAT and NET, leading to increased extracellular concentrations of monoamines and significantly impacting neuronal signaling . This mechanism is a primary focus in studies of substance abuse, neuropharmacology, and the characterization of new psychoactive substances (NPS) . This product is provided strictly For Research Use Only. It is intended for use in controlled laboratory settings by qualified researchers. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(4-propan-2-ylcyclohexyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-10(2)11-3-5-12(6-4-11)14(17)16-8-7-13(15)9-16/h10-13H,3-9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWAOGKLVAQCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Differences

  • Backbone Heterocycles: The primary compound uses a 3-aminopyrrolidine ring, offering a single secondary amine. In contrast, Cyclohexyl(piperazin-1-yl)methanone substitutes a piperazine ring, which contains two nitrogen atoms (one tertiary, one secondary), enhancing hydrogen-bonding capacity and basicity . (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one introduces a 3-methylpiperazine group, further modifying steric and electronic properties.
  • Substituent Groups: The 4-isopropylcyclohexyl group in the primary compound increases lipophilicity (predicted logP ~3.5) compared to the unsubstituted cyclohexyl in Cyclohexyl(piperazin-1-yl)methanone (predicted logP ~2.8). (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride replaces the cyclohexyl with a cyclopropyl group, reducing steric bulk but introducing ring strain, which may enhance reactivity .
  • Salt Forms :

    • The hydrochloride salt in CAS 1286207-68-8 improves aqueous solubility compared to the free base form of the primary compound .

Physicochemical Properties (Inferred)

Compound (CAS) Predicted logP Solubility (mg/mL) Key Structural Features
59878-57-8 (Primary) ~3.5 <0.1 (Free base) 3-Aminopyrrolidine, 4-isopropylcyclohexyl
27561-62-2 (Piperazine analog) ~2.8 ~1.0 Piperazine, unsubstituted cyclohexyl
1286207-68-8 (HCl salt) ~1.2* >10 Cyclopropyl, hydrochloride salt
909409-91-2 (Methylpiperazine) ~2.3 ~0.5 3-Methylpiperazine, 2,2-dimethylpropanoyl

*Hydrochloride salt logP reflects ionized form.

Preparation Methods

Synthesis of 3-Aminopyrrolidine Derivatives

A key step is the preparation of optically active or racemic 3-aminopyrrolidine intermediates. According to a European patent (EP1138672A1), the process involves:

  • Conversion of optically active butyl-1,2,4-trimesylate (a tris-methanesulphonate ester of a butanetriol derivative) in the presence of a primary amine (e.g., benzylamine) in tetrahydrofuran (THF) at temperatures ranging from 0°C to 70°C (preferably 50-60°C). This yields optically active pyrrolidine derivatives.

  • Replacement of amino protecting groups (e.g., benzyl) with allyloxycarbonyl groups using allyl haloformate in inert solvents such as heptane at 0-100°C (preferably 30-70°C).

  • Introduction of the amino group under pressure (3x10^6 to 2x10^7 Pa) and elevated temperatures (20-200°C, preferably 100-150°C) in solvents like THF or dimethoxyethane.

This sequence affords 3-amino-pyrrolidine derivatives with high chemical and optical yields, crucial for subsequent functionalization steps.

Protection and Activation Steps

  • Hydroxy groups on pyrrolidine are converted to mesylates (methanesulphonates) using mesyl chloride and triethylamine in ethyl acetate at low temperatures (0-5°C), followed by stirring at room temperature. This activates the molecule for nucleophilic substitution.

  • Amino groups are protected by carbamate formation (e.g., benzyl carbamate) via reaction with benzyl chloroformate under alkaline conditions (pH 9.5–11.5) at 0-5°C, allowing selective reactions on other parts of the molecule.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Pressure Solvent(s) Yield/Notes
Conversion of butyl-1,2,4-trimesylate Primary amine (benzylamine), THF 0–70°C (50–60°C) Atmospheric Tetrahydrofuran High chemical and optical yield
Amino protecting group replacement Allyl haloformate, heptane 0–100°C (30–70°C) Atmospheric Heptane Efficient protection replacement
Amino group introduction R2R3NH under pressure 100–150°C 5x10^6–8x10^6 Pa THF or dimethoxyethane High yield, optically active product
Mesylation of hydroxy group Mesyl chloride, triethylamine 0–5°C, then RT Atmospheric Ethyl acetate Clean conversion to mesylate
Carbamate formation (amino protection) Benzyl chloroformate, NaOH (pH 9.5–11.5) 0–5°C Atmospheric Water/ethyl acetate High purity benzyl carbamate
Amide bond formation (general) 4-Isopropylcyclohexanecarbonyl chloride, base 0–25°C Atmospheric Anhydrous organic solvent Expected high yield (literature-based inference)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminopyrrolidin-1-yl)(4-isopropylcyclohexyl)methanone
Reactant of Route 2
(3-Aminopyrrolidin-1-yl)(4-isopropylcyclohexyl)methanone

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